(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
Overview
Description
(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester, also known as NOC-18, is a compound that has been widely used in scientific research. It is a nitric oxide (NO) donor, which means that it releases NO into the body. NO is a signaling molecule that plays a crucial role in many physiological processes, such as vasodilation, neurotransmission, and immune response. In
Scientific Research Applications
Anticancer Applications
Oxadiazoles, including the compound , have been studied for their potential as anticancer agents. The presence of the oxadiazole moiety can contribute to the inhibition of cancer cell growth and proliferation. Researchers have synthesized various derivatives and tested them against different cancer cell lines to evaluate their efficacy .
Vasodilatory Effects
Some oxadiazole derivatives exhibit vasodilatory properties, which can be beneficial in treating cardiovascular diseases. These compounds can induce relaxation in vascular smooth muscle, potentially leading to new treatments for hypertension and other related conditions .
Anticonvulsant Activity
The oxadiazole ring system has been associated with anticonvulsant activity. Compounds with this structure have been tested in animal models to assess their ability to prevent or reduce the frequency of seizures, offering a promising avenue for epilepsy treatment .
Antidiabetic Potential
Research has indicated that oxadiazole derivatives may have applications in managing diabetes. By acting on various biological targets, these compounds could help regulate blood glucose levels and provide a new approach to diabetes therapy .
Energetic Material Development
Due to their high-energy core and positive heat of formation, oxadiazole derivatives are being explored as components of energetic materials. These substances are of interest for applications requiring high energy density, such as propellants and explosives .
Pharmaceutical Drug Design
The unique bioisosteric properties of the 1,2,4-oxadiazole ring make it an attractive scaffold for drug development. Its incorporation into new drug candidates can lead to novel treatments for various diseases, with researchers actively exploring its potential in drug discovery .
Scintillating Materials
Oxadiazole derivatives are also being investigated for their use in scintillating materials. These materials have the ability to absorb high-energy particles and emit light, which is valuable in radiation detection and imaging technologies .
Dyestuff Industry
The chemical structure of oxadiazoles lends itself to applications in the dyestuff industry. These compounds can be used to create dyes with specific properties for textiles and other materials, expanding the palette of colors and finishes available .
properties
IUPAC Name |
tert-butyl N-[(3-naphthalen-1-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)23-17(22)19-11-15-20-16(21-24-15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIVIYHSGQLXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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